molecular formula C14H15BF6O2 B1373241 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-65-7

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1373241
CAS No.: 1073353-65-7
M. Wt: 340.07 g/mol
InChI Key: RHUHVJUDRBNCNY-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are known for their versatile reactivity and have found extensive use in organic synthesis .


Chemical Reactions Analysis

Boronic acids, such as this compound, are known to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines . They are also used in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .

Scientific Research Applications

Structural Analysis and Crystal Design

The compound has been utilized in the structural analysis of polymorphs and co-crystals. A study by Batsanov et al. (2012) explored the structural versatility of related dioxaborolane derivatives, demonstrating their propensity to form diverse crystalline structures and channel host-guest structures, which could have implications in materials science (Batsanov et al., 2012).

Synthesis and Reactions

The compound plays a role in the synthesis and reactions of silanes, as investigated by Matyjaszewski and Chen (1988). Their work involved the preparation of silanes with two triflate groups, exploring the displacement reactions and the effects of triflate groups on reactivity (Matyjaszewski & Chen, 1988).

Nanoparticle Synthesis

Fischer, Baier, and Mecking (2013) demonstrated the use of dioxaborolane derivatives in creating enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, show potential in applications like fluorescence imaging (Fischer, Baier, & Mecking, 2013).

Inhibitory Activity in Serine Proteases

Spencer et al. (2002) synthesized dioxaborolane derivatives and assessed their inhibitory activity against serine proteases, including thrombin. This research highlights the potential biomedical applications of these compounds (Spencer et al., 2002).

Molecular Structure Studies

Clegg et al. (1996) investigated the molecular structure of a related dioxaborolane compound, providing insights into the molecular configurations and interactions, crucial for understanding its chemical behavior (Clegg et al., 1996).

Polymer Synthesis

Yokozawa et al. (2011) studied the use of dioxaborolane in the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. This research is significant for the development of advanced polymeric materials (Yokozawa et al., 2011).

Safety and Hazards

Boronic acids can cause skin and eye irritation and may cause respiratory irritation . They should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

Boronic acids continue to be a topic of interest in the field of organic synthesis due to their versatile reactivity. They are being explored for use in various applications, including the synthesis of pharmaceuticals and materials .

Biochemical Analysis

Biochemical Properties

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then participates in the transmetalation step of the coupling reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in biochemical pathways that involve boron-containing compounds. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by participating in reactions that modify the structure and function of biomolecules. The specific enzymes and cofactors involved in these pathways are still being studied .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-5-8(13(16,17)18)7-9(10)14(19,20)21/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUHVJUDRBNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674691
Record name 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-65-7
Record name 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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